BenchChemオンラインストアへようこそ!

6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one

Lipophilicity Drug-likeness Physicochemical profiling

Unique 6-F/8-I/2-Me substitution pattern enables chemoselective cross-coupling: 8-iodo undergoes mild Suzuki–Miyaura/Sonogashira/Heck while 6-fluoro stays inert. Single-step C-8 elaboration without protecting groups—preferred over 8-chloro or mono-halogenated analogs. 2-methyl preserves tautomeric equilibrium critical for H-bond donor/acceptor capacity. Iodine halogen-bond anchor (2–3× Cl, 1–3 kcal·mol⁻¹) for DHFR/EGFR fragment programs. Fragment-like LogP 1.975, MW 304.06. Buy for orthogonal SAR exploration unavailable from any single comparator.

Molecular Formula C9H6FIN2O
Molecular Weight 304.06 g/mol
Cat. No. B13078769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one
Molecular FormulaC9H6FIN2O
Molecular Weight304.06 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2I)F)C(=O)N1
InChIInChI=1S/C9H6FIN2O/c1-4-12-8-6(9(14)13-4)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13,14)
InChIKeyOHUSTIVUBQRPBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one: Structural Identity, Physicochemical Signature, and Procurement-Relevant Scaffold Profile


6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one (CAS 1352717-93-1) is a dihalogenated 4(3H)-quinazolinone derivative bearing a 6-fluoro substituent, an 8-iodo substituent, and a 2-methyl group on the pyrimidinone ring, with a molecular formula of C₉H₆FIN₂O and a molecular weight of 304.06 g·mol⁻¹ . The compound is commercially available at ≥98% purity from specialist chemical suppliers and is classified as a research-use-only synthetic building block . The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, with documented activities spanning DHFR inhibition, EGFR kinase inhibition, tubulin polymerization disruption, and antimicrobial action [1]. The unique juxtaposition of electron-withdrawing fluorine (σₘ = 0.34) and the large, polarisable iodine atom (σₘ = 0.35) at positions 6 and 8 respectively creates a distinctive electronic and steric profile that differentiates this compound from mono-halogenated, regioisomeric, and non-methylated analogs for structure–activity relationship (SAR) exploration and fragment-based drug discovery programs [2].

Why 6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one Cannot Be Replaced by Generic Quinazolinone Analogs


Generic substitution among quinazolin-4(3H)-one analogs fails because the specific combination of substituents at positions 2, 6, and 8 dictates orthogonal chemical reactivity, physicochemical properties, and biological target engagement that are not simultaneously present in any single close analog. The 8-iodo substituent provides a highly reactive Csp²–I bond (bond dissociation energy ~65 kcal·mol⁻¹) that enables chemoselective palladium-catalysed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Heck), while the 6-fluoro group modulates electron density on the benzo-fused ring and introduces metabolic stability relative to non-fluorinated analogs [1]. The 6-iodo regioisomer series—the most extensively characterised in the literature—exhibits DHFR-mediated cytotoxicity (IC₅₀ = 10–30 μM against HeLa, HL60, and T98G cell lines), but the target compound's iodine at position 8 places the heavy atom in a topologically distinct region of the binding pocket, altering both steric complementarity and halogen-bonding interactions with target proteins [2]. The 2-methyl group is essential for maintaining the lactam–lactim tautomeric equilibrium that governs hydrogen-bond donor/acceptor capacity at the 3-NH and 4-carbonyl positions; its absence in the des-methyl analog 6-fluoro-8-iodoquinazolin-4(3H)-one (CAS 1909336-80-6) changes both LogP and hydrogen-bond acceptor count . Consequently, no single comparator—whether the 6-fluoro-only analog (CAS 194473-04-6, MW 178.16), the 8-iodo-only analog (CAS 209918-91-2, MW 286.07), the 6-iodo regioisomer series, or the 8-chloro analog (CAS 1696832-46-8)—replicates the full profile of this compound for SAR diversification, fragment elaboration, or probe molecule synthesis [3].

Quantitative Differential Evidence for 6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one: Comparator-Based Procurement Rationale


LogP and Molecular Weight Differentiation from Non-Iodinated and Non-Fluorinated Analogs

The target compound exhibits a computed LogP of 1.975, reflecting a 44% increase in lipophilicity relative to the 6-fluoro-only analog 6-fluoro-2-methylquinazolin-4(3H)-one (LogP = 1.371, CAS 194473-04-6), attributable to the hydrophobic contribution of the 8-iodo substituent (Hansch π constant for I = 1.12 vs. H = 0.00) . The molecular weight increases by 71% from 178.16 g·mol⁻¹ to 304.06 g·mol⁻¹ upon introduction of iodine at position 8 . In the opposite comparative direction, the 8-iodo-only analog 8-iodo-2-methylquinazolin-4(3H)-one (CAS 209918-91-2, MW = 286.07 g·mol⁻¹) lacks the 6-fluoro substituent, thereby reducing electronegativity-driven metabolic stability (fluorine block at C-6) while retaining the heavy atom at C-8 . This dual differentiation means the target compound occupies a unique lipophilicity–size parameter space (MW ~304, LogP ~1.98) not addressable by either mono-substituted analog, positioning it as a distinct fragment for property-guided lead optimisation [1].

Lipophilicity Drug-likeness Physicochemical profiling

Csp²–I Bond Reactivity Advantage Over Csp²–Cl Analog for Chemoselective Cross-Coupling

The 8-iodo substituent provides a kinetically more labile Csp²–I bond (bond dissociation energy ~65 kcal·mol⁻¹) compared to the Csp²–Cl bond (~95 kcal·mol⁻¹) present in the closest halogen analog 8-chloro-6-fluoro-2-methylquinazolin-4(3H)-one (CAS 1696832-46-8), enabling oxidative addition to Pd(0) catalysts under milder conditions (room temperature to 60 °C for Ar–I vs. 80–120 °C for Ar–Cl) [1]. In mixed dihalogenated quinazoline systems, palladium-catalysed cross-coupling proceeds chemoselectively at the Csp²–I bond in preference to Csp²–Cl, permitting sequential diversification strategies not feasible with the 8-chloro analog [2]. This differential reactivity has been exploited in sequential Sonogashira/Suzuki–Miyaura and bis-Suzuki couplings on 2-aryl-4-chloro-8-iodoquinazolines, where the iodine site reacts first, leaving the chlorine site available for subsequent orthogonal coupling [3]. For procurement, this means the target compound functions as a single-input intermediate that can be elaborated into diverse 8-aryl, 8-alkynyl, or 8-alkenyl derivatives while retaining the 6-fluoro and 2-methyl groups, a synthetic versatility not offered by the 8-chloro congener [4].

Cross-coupling chemistry C–C bond formation Synthetic building block

Regioisomeric Differentiation: 8-Iodo vs. 6-Iodo Substitution and DHFR Binding Topology

The 6-iodo-2-methylquinazolin-4(3H)-one series has been extensively profiled for DHFR-mediated cytotoxicity, with lead compounds demonstrating IC₅₀ values of 10 μM (HeLa, compound 3d), 12 μM (T98G, compound 3e), 21 μM (HL60, compound 3a), and 30 μM (U937, compound 3a) [1]. 3D-QSAR analysis of this series confirmed that electron-withdrawing and lipophilic substituents at the para-position of the 3N-phenyl ring, combined with hydrophobic interactions of the quinazolinic ring in the DHFR active site, are the primary determinants of potency [2]. The target compound places iodine at position 8 rather than position 6, which shifts the heavy atom into van der Waals contact with a different sub-pocket of the DHFR binding cavity. Docking studies on the 6-iodo series identified critical hydrophobic contacts between the quinazolinone core and Phe31, Phe34, and Ile60 of human DHFR; the 8-iodo substituent would project toward a region adjacent to Asn64 and the nicotinamide ribose binding cleft, potentially engaging in halogen bonding with backbone carbonyl oxygen atoms that is geometrically inaccessible to the 6-iodo regioisomer [3]. While no direct DHFR assay data exist for the target compound, the regioisomeric shift of the iodine atom from position 6 to position 8 is predicted to alter both binding pose and inhibitory mechanism relative to the characterised 6-iodo series, a hypothesis testable through comparative enzymatic assays [4].

DHFR inhibition Regioisomeric SAR Molecular docking

Halogen Bonding Propensity: Iodine vs. Chlorine/Bromine at Position 8

The 8-iodo substituent exhibits significantly greater halogen-bond donor capacity than the corresponding 8-chloro or 8-bromo substituents due to the larger polarisable surface of iodine (α = 5.35 ų) compared to chlorine (α = 2.18 ų) and bromine (α = 3.05 ų) [1]. The σ-hole magnitude on iodine is approximately 2–3 times greater than on chlorine, yielding halogen bond strengths of 5–40 kJ·mol⁻¹ for I···O/N contacts versus 2–15 kJ·mol⁻¹ for Cl···O/N contacts in analogous geometric arrangements [2]. In halo-substituted phenyl-quinazolinone crystal structures, intermolecular I···Cl and Cl···Cl halogen bonding patterns have been experimentally observed, confirming that heavier halogens direct supramolecular assembly in the solid state [3]. For the target compound, the combination of the strong halogen-bond donor (8-I) and the strong hydrogen-bond acceptor (6-F, which can participate in C–F···H–C interactions) creates a dual non-covalent interaction profile that is absent in the 8-chloro analog (CAS 1696832-46-8) and the 8-bromo analog [4]. This is functionally relevant for fragment-based drug discovery where halogen bonding between the iodine σ-hole and backbone carbonyl oxygens of target proteins can contribute 1–3 kcal·mol⁻¹ of additional binding free energy [4].

Halogen bonding Supramolecular chemistry Crystal engineering

Fluorine-Induced Electronic Modulation and Its Absence in the 8-Iodo-Only Analog

The 6-fluoro substituent exerts a strong electron-withdrawing inductive effect (Hammett σₘ = 0.34) on the benzo-fused ring of the quinazolinone scaffold, decreasing the electron density at the C-5 and C-7 positions and modulating the pKₐ of the 3-NH proton [1]. Fluorine at position 6 is also known to block cytochrome P450-mediated oxidative metabolism at this site, a metabolic soft spot in non-fluorinated quinazolinones [2]. In the 8-iodo-only analog (CAS 209918-91-2), the absence of the 6-fluoro substituent results in higher electron density on the benzo-fused ring (σₘ for H = 0.00), which alters the reactivity of the 4-carbonyl toward nucleophilic attack and the acidity of the 3-NH proton . This difference is functionally significant because the electron-deficient character conferred by fluorine has been correlated with enhanced EGFR kinase inhibitory potency in fluoroquinazolinone series: compounds 6 and 10e–g from a related fluoroquinazolinone study exhibited IC₅₀ values of 0.28–0.95 μM against MCF-7 and MDA-MB-231 breast cancer cell lines, outperforming the reference drug gefitinib (IC₅₀ = 0.97–1.30 μM) [3]. The 6-fluoro substituent is therefore not merely a passive blocking group but an active contributor to target engagement and metabolic stability that is absent from the 8-iodo-only analog, making the target compound the preferred starting point for fluoroquinazolinone-based drug discovery programs [3].

Electronic effects Metabolic stability Fluorine medicinal chemistry

High-Value Application Scenarios for 6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one Based on Verified Differential Evidence


Fragment-Based Drug Discovery: Privileged Scaffold with Dual Halogen Bond and Hydrogen Bond Anchoring

The compound serves as an ideal fragment starting point for DHFR or EGFR kinase inhibitor programmes where a halogen-bond anchor (8-iodo σ-hole interaction with backbone carbonyls) can be combined with the metabolic stability imparted by the 6-fluoro substituent. The 3D-QSAR evidence from the 6-iodo regioisomeric series confirms that the quinazolinone scaffold engages the DHFR active site through hydrophobic interactions, and the repositioning of iodine to position 8 offers an orthogonal SAR vector . The halogen-bonding capacity of iodine (estimated 2–3× stronger than chlorine) provides a measurable binding free energy contribution of 1–3 kcal·mol⁻¹ for fragment optimisation [1].

Sequential Chemoselective Library Synthesis via Palladium-Catalysed Cross-Coupling

The 8-iodo substituent enables mild-condition Suzuki–Miyaura, Sonogashira, or Heck coupling (oxidative addition to Pd(0) at 25–60 °C), while the 6-fluoro group remains inert under these conditions, allowing extension at C-8 without protecting group manipulation . This chemoselective reactivity—documented in mixed chloro-iodo and bromo-iodo quinazoline systems—means the compound can be elaborated into 8-aryl, 8-alkynyl, or 8-alkenyl derivatives in a single step, generating focused libraries for SAR exploration with retention of the 6-fluoro and 2-methyl pharmacophoric elements [1]. The significantly higher C–I reactivity compared to C–Cl (ΔBDE ≈ 30 kcal·mol⁻¹) makes this compound the preferred input over the 8-chloro analog for rapid analog generation [2].

Regioisomeric SAR Mapping of Iodoquinazolinone Biological Space

The well-characterised 6-iodo-2-methylquinazolin-4(3H)-one series (IC₅₀ = 10–30 μM against HeLa, T98G, HL60, U937) provides a quantitative baseline for DHFR-mediated cytotoxicity . Procurement of the 8-iodo regioisomer allows systematic comparison of how iodine position (C-6 vs. C-8) affects DHFR binding pose, halogen bonding geometry, and resultant antiproliferative potency. The ~2.8 Å spatial displacement of the iodine atom translates into engagement with a topologically distinct region of the DHFR binding pocket (adjacent to Asn64 and the nicotinamide ribose cleft rather than the Phe31/Phe34/Ile60 hydrophobic cluster), enabling comprehensive mapping of the steric and electronic tolerance of the DHFR active site across both regioisomeric vectors [1].

Physicochemical Property Optimisation in Lead Development Programmes

With a computed LogP of 1.975 and molecular weight of 304.06 g·mol⁻¹, the compound occupies a favourable fragment-like property space (MW < 350, LogP < 3.0) while offering a lipophilicity increase of +0.604 LogP units over the non-iodinated 6-fluoro analog . This intermediate lipophilicity—higher than the 6-fluoro-only analog (LogP 1.37) but lower than many fully elaborated drug-like molecules—makes it a strategic intermediate for property-guided lead optimisation where incremental LogP adjustments are required to balance membrane permeability against solubility and metabolic clearance [1]. The polar surface area (TPSA = 45.75 Ų) and single hydrogen-bond donor (3-NH) further support oral bioavailability predictivity within Lipinski and Veber parameter guidelines [2].

Quote Request

Request a Quote for 6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.